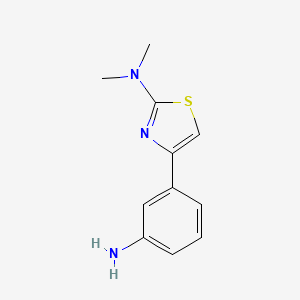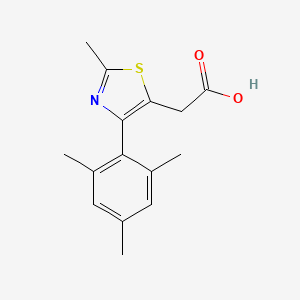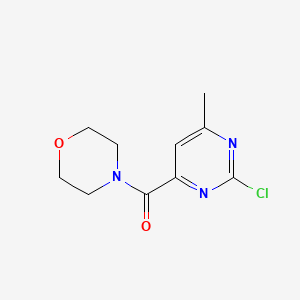
(2-Chloro-6-methylpyrimidin-4-yl)(morpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Cloro-6-metilpirimidin-4-il)(morfolino)metanona es un compuesto químico con la fórmula molecular C10H12ClN3O2. Se caracteriza por la presencia de un anillo de pirimidina sustituido con cloro y grupos metilo, y un grupo morfolino unido a una unidad metanona.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (2-Cloro-6-metilpirimidin-4-il)(morfolino)metanona típicamente involucra la reacción de 2-cloro-6-metilpirimidina con morfolina en presencia de una base adecuada. La reacción se lleva a cabo bajo condiciones controladas para asegurar la formación del producto deseado. El esquema general de reacción es el siguiente:
Materiales de partida: 2-cloro-6-metilpirimidina y morfolina.
Condiciones de reacción: La reacción se lleva a cabo típicamente en un solvente orgánico como diclorometano o tetrahidrofurano, con una base como trietilamina o hidruro de sodio para facilitar la sustitución nucleofílica.
Temperatura y tiempo: La reacción se realiza generalmente a temperatura ambiente o a temperaturas ligeramente elevadas, y el tiempo de reacción puede variar desde unas pocas horas hasta toda la noche.
Métodos de producción industrial
En un entorno industrial, la producción de (2-Cloro-6-metilpirimidin-4-il)(morfolino)metanona puede implicar procesos de lotes a gran escala o de flujo continuo. El uso de reactores automatizados y el control preciso de los parámetros de reacción garantiza un alto rendimiento y pureza del producto. El proceso industrial también puede incluir pasos de purificación, como recristalización o cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
(2-Cloro-6-metilpirimidin-4-il)(morfolino)metanona puede sufrir diversas reacciones químicas, entre ellas:
Sustitución nucleofílica: El átomo de cloro en el anillo de pirimidina puede ser sustituido por otros nucleófilos.
Oxidación y reducción: El compuesto puede participar en reacciones redox, lo que lleva a la formación de diferentes estados de oxidación.
Reacciones de condensación: El grupo metanona puede reaccionar con aminas u otros nucleófilos para formar iminas u otros derivados.
Reactivos y condiciones comunes
Sustitución nucleofílica: Se pueden utilizar reactivos como metóxido de sodio o terc-butóxido de potasio.
Oxidación: Agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la sustitución nucleofílica puede producir varias pirimidinas sustituidas, mientras que la oxidación y la reducción pueden llevar a diferentes derivados funcionalizados.
Aplicaciones Científicas De Investigación
(2-Cloro-6-metilpirimidin-4-il)(morfolino)metanona tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por su potencial como sonda bioquímica o inhibidor en varias vías biológicas.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidas las actividades antimicrobianas y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de (2-Cloro-6-metilpirimidin-4-il)(morfolino)metanona implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, inhibiendo su actividad o alterando su función. Las vías y objetivos exactos dependen de la aplicación específica y el contexto de uso. Por ejemplo, en química medicinal, puede inhibir enzimas clave implicadas en la progresión de la enfermedad.
Comparación Con Compuestos Similares
Compuestos similares
2-Cloro-6-metilpirimidina: Un precursor en la síntesis de (2-Cloro-6-metilpirimidin-4-il)(morfolino)metanona.
Morfolina: Un componente del compuesto, conocido por su uso en diversas síntesis químicas.
Otros derivados de pirimidina: Compuestos con estructuras similares pero diferentes sustituyentes, como 2,4-dicloro-6-metilpirimidina.
Singularidad
(2-Cloro-6-metilpirimidin-4-il)(morfolino)metanona es única debido a su combinación de un anillo de pirimidina con un grupo morfolino, que confiere propiedades químicas y biológicas específicas. Esta singularidad lo hace valioso para la investigación y aplicaciones específicas donde otros compuestos similares pueden no ser tan efectivos.
Propiedades
Fórmula molecular |
C10H12ClN3O2 |
|---|---|
Peso molecular |
241.67 g/mol |
Nombre IUPAC |
(2-chloro-6-methylpyrimidin-4-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C10H12ClN3O2/c1-7-6-8(13-10(11)12-7)9(15)14-2-4-16-5-3-14/h6H,2-5H2,1H3 |
Clave InChI |
KHPMNGCPEOAOHB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)Cl)C(=O)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(3-Fluoro-2-thiabicyclo[3.1.0]hexa-1(5),3-dien-6-yl)piperazine](/img/structure/B11806529.png)
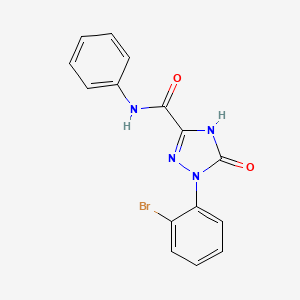




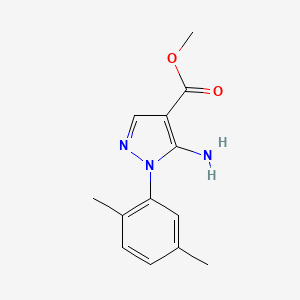
![2-amino-1-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B11806548.png)

